molecular formula C12H6Cl2NNaO6S B15180114 Sodium 5-chloro-2-(4-chloro-2-nitrophenoxy)benzenesulphonate CAS No. 85136-03-4

Sodium 5-chloro-2-(4-chloro-2-nitrophenoxy)benzenesulphonate

Cat. No.: B15180114
CAS No.: 85136-03-4
M. Wt: 386.1 g/mol
InChI Key: RGFPHNXKJYUZFG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 5-chloro-2-(4-chloro-2-nitrophenoxy)benzenesulphonate is a chemical compound with the molecular formula C12H6Cl2NO6S.Na. It is known for its unique structure, which includes both chloro and nitro functional groups attached to a benzenesulphonate moiety. This compound is utilized in various scientific and industrial applications due to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 5-chloro-2-(4-chloro-2-nitrophenoxy)benzenesulphonate typically involves the reaction of 5-chloro-2-nitrophenol with 4-chloro-2-nitrophenol in the presence of a sulfonating agent such as sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale sulfonation reactions followed by neutralization. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Sodium 5-chloro-2-(4-chloro-2-nitrophenoxy)benzenesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 5-chloro-2-(4-chloro-2-nitrophenoxy)benzenesulphonate is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Sodium 5-chloro-2-(4-chloro-2-nitrophenoxy)benzenesulphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 5-chloro-2-(4-chloro-2-nitrophenoxy)benzenesulfonate
  • 5-Chloro-2-nitropyridine
  • 2-Chloro-5-nitropyridine
  • 5-Bromo-2-nitropyridine

Uniqueness

Sodium 5-chloro-2-(4-chloro-2-nitrophenoxy)benzenesulphonate is unique due to its dual chloro and nitro functional groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in applications requiring specific chemical transformations or biological interactions .

Properties

CAS No.

85136-03-4

Molecular Formula

C12H6Cl2NNaO6S

Molecular Weight

386.1 g/mol

IUPAC Name

sodium;5-chloro-2-(4-chloro-2-nitrophenoxy)benzenesulfonate

InChI

InChI=1S/C12H7Cl2NO6S.Na/c13-7-1-3-10(9(5-7)15(16)17)21-11-4-2-8(14)6-12(11)22(18,19)20;/h1-6H,(H,18,19,20);/q;+1/p-1

InChI Key

RGFPHNXKJYUZFG-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])OC2=C(C=C(C=C2)Cl)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.